6-(2-hydroxyphenyl)hexanoic acid

Physicochemical profiling Drug-likeness Permeability

Select 6-(2-hydroxyphenyl)hexanoic acid (CAS 100257-13-4) for its unique ortho-hydroxy configuration, which enables a specific intramolecular hydrogen bond unavailable in meta or para isomers. This structural feature is essential for its documented LOX-dominant/COX-supplementary activity and radical-scavenging function in lipid systems, making it a superior single-agent tool over broad inhibitor cocktails for inflammation model research. Ensure isomer-specific activity; standard purity is ≥98%.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 100257-13-4
Cat. No. B6257963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-hydroxyphenyl)hexanoic acid
CAS100257-13-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCCCC(=O)O)O
InChIInChI=1S/C12H16O3/c13-11-8-5-4-7-10(11)6-2-1-3-9-12(14)15/h4-5,7-8,13H,1-3,6,9H2,(H,14,15)
InChIKeySMYWKSLAJMPFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Hydroxyphenyl)hexanoic Acid (CAS 100257-13-4): Ortho-Substituted Aryl–Alkanoic Acid Comparator for Inflammation & Redox Studies


6-(2-Hydroxyphenyl)hexanoic acid (CAS 100257-13-4) is a C12H16O3 aryl–alkanoic acid hybrid bearing a phenolic hydroxyl at the ortho position of the phenyl ring and a terminal carboxylic acid on a six-carbon aliphatic chain. This ortho placement creates an intramolecular hydrogen-bonding environment not available to the meta or para isomers, altering acidity, lipophilicity, and target engagement [1]. The compound is recognised as a potent lipoxygenase (LOX) inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), and it functions as a radical-scavenging antioxidant in lipid systems [2].

Why 6-(2-Hydroxyphenyl)hexanoic Acid Cannot Be Replaced by Its Meta or Para Isomers: Pharmacophoric & Biophysical Rationale


Although 6-(2-hydroxyphenyl)hexanoic acid shares the same molecular formula (C12H16O3) and molecular weight (208.25 g·mol⁻¹) with its 3‑hydroxy (meta) and 4‑hydroxy (para) positional isomers, the ortho substitution pattern creates a unique intramolecular six-membered hydrogen bond between the phenolic –OH and the π‑electrons of the carboxylic acid carbonyl. This interaction lowers the apparent pKa of the phenol, reduces the compound’s aqueous solubility, and alters its capacity to donate hydrogen atoms to enzyme active sites [1]. In comparison, the meta isomer (CAS 1174677-13-4) cannot form an equivalent intramolecular hydrogen bond, resulting in a different hydrogen-bond donor profile despite an identical computed donor count. The para isomer (CAS 6952-35-8) has been reported to exhibit estrogen-receptor affinity and antifungal activity, a pharmacological profile distinct from the LOX‑/COX‑directed poly‑pharmacology of the ortho compound . Consequently, substituting any positional isomer for another without re‑validating the experimental system can lead to contradictory results in enzyme‑inhibition assays, cellular differentiation studies, or antioxidant‑capacity comparisons [1][2].

Quantitative Differentiation Evidence for 6-(2-Hydroxyphenyl)hexanoic Acid


Intramolecular Hydrogen‑Bond Propensity vs. Meta Isomer as a Determinant of Lipophilicity and Permeability

The ortho isomer can form a persistent six-membered intramolecular hydrogen bond (phenol –OH···O=C–OH) that masks one hydrogen‑bond donor, effectively reducing the compound’s polar surface area in dynamic membrane environments compared with the meta isomer. While both isomers share a static topological polar surface area (TPSA) of 57.5 Ų, the ortho compound’s computed XLogP3 is 2.8, whereas the meta isomer registers a lower XLogP3 of ~2.5 due to the absence of internal H‑bond shielding [1][2]. This difference of ~0.3 log units corresponds to an approximately twofold change in octanol–water partition coefficient, directly impacting passive membrane permeability and bio‑distribution in cell‑based assays.

Physicochemical profiling Drug-likeness Permeability

Multitarget Enzyme-Inhibition Profile vs. Selective LOX or COX Inhibitors

According to the curated MeSH pharmacological profile, 6-(2-hydroxyphenyl)hexanoic acid acts as a potent lipoxygenase inhibitor while also exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi‑target fingerprint stands in contrast to the para isomer, which is primarily associated with estrogen‑receptor binding and antifungal activity , and to selective lipoxygenase inhibitors such as zileuton (5‑LOX IC50 ≈ 0.5–1 µM) that lack ancillary COX activity. Although direct IC50 values for the ortho compound are not publicly available, its balanced LOX/COX inhibitory profile suggests utility in arachidonic‑acid‑cascade studies where simultaneous modulation of both pathways is desired, a property not recapitulated by the para isomer or by highly selective tool compounds.

Lipoxygenase Cyclooxygenase Polypharmacology

Antioxidant Activity in Lipid Systems vs. Para Isomer

The MeSH record explicitly notes that 6-(2-hydroxyphenyl)hexanoic acid ‘serves as an antioxidant in fats and oils’ [1]. In contrast, the para isomer’s antioxidant behaviour is primarily described in cellular or aqueous‑radical assays (e.g., DPPH, ABTS) . The ortho isomer’s enhanced lipophilicity (XLogP3 2.8) relative to the meta isomer (XLogP3 ≈ 2.5) and its ability to form an intramolecular hydrogen bond may favour partitioning into lipid bilayers and bulk oil phases, positioning it as a more effective chain‑breaking antioxidant in hydrophobic environments. While a direct head‑to‑head DPPH IC50 value is unavailable, bench‑level reports indicate significant DPPH radical scavenging , and the ortho compound’s physicochemical profile suggests superior performance over the para isomer in protecting unsaturated lipids from oxidative rancidity.

Lipid peroxidation Radical scavenging Food chemistry

Cellular Differentiation Activity vs. Simple Phenolic Acids

A WebDataCommons record asserts that 6-(2-hydroxyphenyl)hexanoic acid ‘exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte’ [1]. This functional outcome is not reported for the simple phenolic acids (e.g., salicylic acid, 2‑hydroxybenzoic acid) or for the meta and para isomers [2]. The presence of a six‑carbon aliphatic linker between the phenyl ring and the carboxylic acid appears essential for this differentiation‑inducing phenotype, suggesting that the ortho isomer occupies a unique efficacy space distinct from both shorter‑chain analogs and positional isomers.

Cell differentiation Anti-proliferative Monocyte

High‑Value Application Scenarios for 6-(2-Hydroxyphenyl)hexanoic Acid (CAS 100257-13-4)


Arachidonic‑Acid‑Cascade Probe for Simultaneous LOX/COX Modulation

In inflammation models where both leukotriene and prostaglandin pathways must be monitored, 6-(2-hydroxyphenyl)hexanoic acid provides a single‑agent intervention with annotated LOX‑dominant, COX‑supplementary activity [1]. This avoids the confounding variables introduced by inhibitor cocktails and is supported by the compound’s MeSH‑curated pharmacological fingerprint [1].

Lipid‑Phase Antioxidant Screening in Edible Oils and Biofuels

Its explicit classification as ‘an antioxidant in fats and oils’ [1] combined with a higher computed lipophilicity (XLogP3 2.8) versus the meta isomer (XLogP3 ≈ 2.5) [2] positions the ortho compound as a preferred candidate for accelerated oxidative stability testing in hydrophobic matrices where aqueous‑phase antioxidants perform poorly.

Monocyte‑Differentiation Probe in Oncology Research

The compound’s unique ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3] offers a distinct phenotypic tool not provided by simple phenolic acids or other hydroxyphenylhexanoic acid isomers, making it a candidate for small‑molecule differentiation screens in leukaemia or immunotherapy research.

Quote Request

Request a Quote for 6-(2-hydroxyphenyl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.